Clorhidrato de N-ciclopropil-3-(metilamino)propanamida

Descripción general

Descripción

N-cyclopropyl-3-(methylamino)propanamide hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O and its molecular weight is 178.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-cyclopropyl-3-(methylamino)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-3-(methylamino)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Química

Los químicos emplean Clorhidrato de N-ciclopropil-3-(metilamino)propanamida en química sintética para explorar nuevas reacciones y sintetizar moléculas novedosas. Su reactividad y estabilidad bajo diversas condiciones lo convierten en un reactivo versátil en la síntesis orgánica .

Aplicaciones Farmacológicas

Los farmacólogos utilizan este compuesto para comprender la farmacodinamia y farmacocinética de nuevos fármacos. Puede actuar como precursor o intermedio en las vías metabólicas de los candidatos a fármacos, ayudando a optimizar sus perfiles farmacológicos .

Neurociencia

En neurociencia, This compound se aplica para estudiar la función neuronal y la actividad cerebral. Se puede utilizar para modular los sistemas de neurotransmisores o para mapear las vías neuronales, contribuyendo a nuestra comprensión de los trastornos cerebrales .

Bioquímica

Por último, en bioquímica, el compuesto es fundamental en el estudio de la cinética enzimática y las interacciones proteicas. Su papel en los ensayos bioquímicos ayuda a dilucidar la base molecular de las enfermedades y el descubrimiento de posibles biomarcadores .

Actividad Biológica

N-cyclopropyl-3-(methylamino)propanamide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

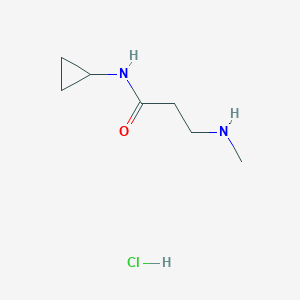

N-cyclopropyl-3-(methylamino)propanamide hydrochloride features a cyclopropyl group, which is known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability. The presence of the methylamino group may contribute to its interaction with various biological targets.

Biological Activity Overview

The biological activity of N-cyclopropyl-3-(methylamino)propanamide hydrochloride has been evaluated in several studies, highlighting its potential as an anti-inflammatory and neuroprotective agent.

- Receptor Activation : The compound has been shown to activate specific receptors involved in inflammatory responses. For instance, it acts as an agonist for the formyl peptide receptor 2 (FPR2), which plays a critical role in mediating immune responses and inflammation .

- Cytotoxic Effects : Preliminary studies indicate that N-cyclopropyl-3-(methylamino)propanamide hydrochloride exhibits cytotoxic effects on certain cancer cell lines, although detailed IC50 values remain to be fully characterized.

Case Study Analysis

- Anti-inflammatory Activity : In vitro studies with LPS-stimulated rat primary microglial cells demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests a promising application in treating neuroinflammatory conditions .

- Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier was assessed using human cerebral microvascular endothelial cells (hCMEC/D3). Results indicated good permeation rates, supporting its potential use in central nervous system disorders .

Comparative Biological Activity Data

The following table summarizes the biological activity data for N-cyclopropyl-3-(methylamino)propanamide hydrochloride compared with other related compounds.

| Compound Name | Receptor Activation | Cytotoxicity IC50 (µM) | Anti-inflammatory Efficacy (%) |

|---|---|---|---|

| N-cyclopropyl-3-(methylamino)propanamide hydrochloride | FPR2 Agonist | TBD | Significant reduction in IL-1β and TNF-α |

| Compound A | FPR1 Agonist | 25 | Moderate |

| Compound B | FPR2 Antagonist | 15 | Low |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclopropyl and methylamino groups can significantly influence the biological activity of the compound. For instance, substituents on the aromatic rings have been shown to enhance receptor affinity and selectivity .

Propiedades

IUPAC Name |

N-cyclopropyl-3-(methylamino)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-8-5-4-7(10)9-6-2-3-6;/h6,8H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCSCKGEDSCKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)NC1CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.